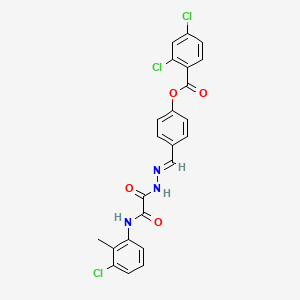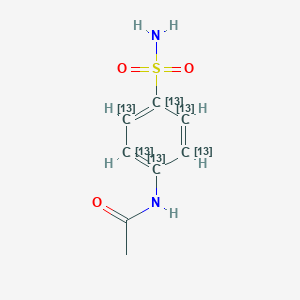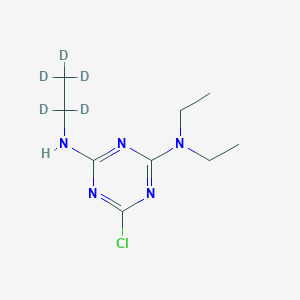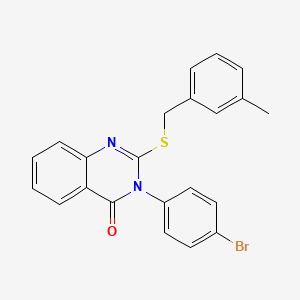![molecular formula C9H17NO3S3Si B12056503 Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate CAS No. 1050502-37-8](/img/structure/B12056503.png)
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is a specialized organosilicon compound with the molecular formula C(9)H({17})NO(_3)S(_3)Si. It is known for its unique structure, which combines a cyanomethyl group, a trimethoxysilyl group, and a trithiocarbonate moiety. This compound is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry, enabling controlled radical polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate typically involves the reaction of 3-(trimethoxysilyl)propylamine with carbon disulfide and cyanomethyl chloride. The reaction proceeds as follows:
Formation of the Intermediate: 3-(trimethoxysilyl)propylamine reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form the corresponding dithiocarbamate intermediate.
Reaction with Cyanomethyl Chloride: The dithiocarbamate intermediate is then treated with cyanomethyl chloride to yield this compound.
The reaction conditions typically involve moderate temperatures (around 25-50°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the trithiocarbonate moiety into thiols or other sulfur-containing compounds.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various cyanomethyl derivatives.
Applications De Recherche Scientifique
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate has diverse applications in scientific research:
Polymer Chemistry: As a RAFT agent, it is used to control the molecular weight and architecture of polymers, enabling the synthesis of block copolymers, star polymers, and other complex structures.
Surface Functionalization: The trimethoxysilyl group allows for the attachment of the compound to various surfaces, making it useful in the modification of nanoparticles, glass, and other materials.
Bioconjugation: The compound can be used to link biomolecules to surfaces or polymers, facilitating the development of biosensors and drug delivery systems.
Material Science: It is employed in the creation of advanced materials with tailored properties, such as hydrogels and responsive coatings.
Mécanisme D'action
The primary mechanism of action for Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the active radical species between growing chains. This results in controlled polymerization with narrow molecular weight distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyanomethyl [3-(triethoxysilyl)propyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)butyl] trithiocarbonate
- Cyanomethyl [3-(trimethoxysilyl)propyl] dithiocarbonate
Uniqueness
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is unique due to its combination of a trimethoxysilyl group and a trithiocarbonate moiety. This dual functionality allows it to act as both a surface modifier and a RAFT agent, making it highly versatile in various applications. Its ability to form stable bonds with surfaces and control polymerization processes sets it apart from other similar compounds.
Propriétés
Numéro CAS |
1050502-37-8 |
|---|---|
Formule moléculaire |
C9H17NO3S3Si |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
2-(3-trimethoxysilylpropylsulfanylcarbothioylsulfanyl)acetonitrile |
InChI |
InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3 |
Clé InChI |
NGRLZFIXIPQVRW-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCSC(=S)SCC#N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)



![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)


![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)


